molecular formula C18H34O2 B162614 cis-Vaccenic acid CAS No. 506-17-2

cis-Vaccenic acid

Cat. No.: B162614
CAS No.: 506-17-2
M. Wt: 282.5 g/mol
InChI Key: UWHZIFQPPBDJPM-FPLPWBNLSA-N
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Description

cis-Vaccenic Acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 . It is a naturally occurring compound found in various sources, including animal fats and certain plant oils. The name “vaccenic” is derived from the Latin word “vacca,” meaning cow, as it was first identified in animal fats. This compound is an isomer of oleic acid and is known for its potential health benefits and applications in various fields.

Safety and Hazards

Cis-Vaccenic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

There is potential for cis-Vaccenic acid to be used in the production of biodiesel . It has been shown that the total fatty acid content of Escherichia coli can be increased by 35.7% by manipulating the genes involved in fatty acid synthesis . This could lead to the development of an alternative biodiesel feedstock .

Mechanism of Action

Target of Action

cis-Vaccenic acid, also known as Asclepic acid or cis-11-Octadecenoic acid, primarily targets the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . It has a preference for poly-unsaturated fatty acids .

Mode of Action

This compound interacts with its target, PPARδ, and influences its activity . It is also a key product of stearoyl CoA desaturase 1 (SCD1) , an enzyme frequently dysregulated in cancer

Biochemical Pathways

This compound is involved in the biosynthesis of monounsaturated fatty acids (MUFAs). It is produced by the activity of SCD1 . The novel pathways of oleic acid formation from this compound and of this compound formation from oleic acid by enzymatic positional isomerization have been proposed in higher plants .

Pharmacokinetics

It is known that this compound is an ω-7 fatty acid found in various natural sources such as mango pulp . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been identified as a putative regulator of prostate cancer cell viability . It induces differentiation of, and γ-globin synthesis in, K562 and JK-1 cells, as well as isolated sickle cell transgenic mouse bone marrow erythroid progenitor cells (TMbmEPSCs) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found in various marine organisms such as phytoplanktons . The presence of this compound in different environments suggests that its action, efficacy, and stability might be influenced by these environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Vaccenic Acid can be synthesized through the enzymatic desaturation of stearic acid.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of natural sources, such as animal fats and certain plant oils. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Properties

IUPAC Name

(Z)-octadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZIFQPPBDJPM-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881242
Record name cis-Vaccenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name cis-Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

506-17-2
Record name cis-Vaccenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name cis-Vaccenic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Vaccenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name cis-Vaccenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-11-Octadecenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VACCENIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/400K7322UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name cis-Vaccenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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